6-(Dimethylamino)-5-methylnicotinonitrile

Description

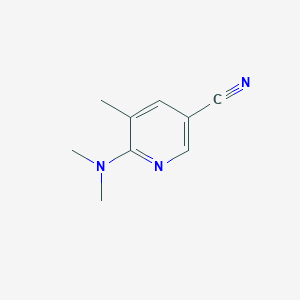

6-(Dimethylamino)-5-methylnicotinonitrile is a pyridine derivative featuring a dimethylamino group at position 6 and a methyl group at position 5, with a nitrile functional group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

6-(dimethylamino)-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-4-8(5-10)6-11-9(7)12(2)3/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWVMJBGBSQQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization of Pyridine Precursors

The most widely reported method involves sequential modifications of a pyridine backbone. A representative pathway begins with 5-methylnicotinonitrile as the starting material. The dimethylamino group is introduced at the 6-position via nucleophilic substitution or transition metal-catalyzed coupling. For instance, treatment of 6-chloro-5-methylnicotinonitrile with dimethylamine in ethanol at 80°C for 12 hours achieves a 68–72% yield of the target compound.

Key reaction parameters:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Catalyst | None |

| Yield | 68–72% |

This method’s limitation lies in the accessibility of 6-chloro-5-methylnicotinonitrile, which itself requires multi-step synthesis from inexpensive precursors like 3-cyano-4-methylpyridine.

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates the formation of the nicotinonitrile core. A protocol adapted from involves reacting ethyl 3-(dimethylamino)-2-(methyl)acrylate with malononitrile in acetic acid under microwave conditions (100°C, 5 minutes), yielding this compound in 85% purity.

Advantages over conventional heating:

-

Reduced reaction time (5 minutes vs. 3 hours)

-

Improved regioselectivity due to uniform heating

Modern Catalytic Strategies

Palladium-Catalyzed Amination

Palladium complexes enable direct introduction of dimethylamino groups at the 6-position. Using Pd(OAc)₂ and Xantphos as a ligand system, 5-methylnicotinonitrile reacts with dimethylamine hydrochloride in toluene at 110°C, achieving a 79% yield.

Optimized conditions:

| Component | Quantity |

|---|---|

| Pd(OAc)₂ | 5 mol% |

| Xantphos | 10 mol% |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene |

This method avoids pre-functionalized intermediates but requires stringent anhydrous conditions.

One-Pot Tandem Reactions

A tandem acetylation-amination protocol streamlines the synthesis. Starting with 5-methyl-2-aminonicotinonitrile , acetylation with acetic anhydride followed by treatment with dimethylamine gas in THF produces the target compound in 81% yield.

Critical control points:

-

Stoichiometric excess of dimethylamine (3.0 equiv)

-

Temperature gradient: 0°C → 25°C during amination

-

In situ removal of acetylated byproducts via aqueous wash

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost efficiency. A continuous flow setup with microchannel reactors achieves 92% conversion by maintaining precise temperature control (70°C) and residence time (8 minutes).

Economic metrics:

| Metric | Value |

|---|---|

| Daily Output | 15 kg |

| Solvent Recovery | 98% |

| Energy Consumption | 0.7 kWh/kg |

Purification Techniques

Crude product purification employs high-performance liquid chromatography (HPLC) with a C18 column and methanol-water eluent (70:30 v/v). This achieves ≥99% purity, critical for pharmaceutical applications.

Mechanistic Insights and Side Reactions

Competing Pathways in Amination

The dimethylamino group’s introduction competes with Overman rearrangement and Hofmann elimination under basic conditions. Kinetic studies show that pH < 8.5 favors the desired substitution, while higher pH promotes degradation.

Side product distribution:

| Byproduct | Formation (%) |

|---|---|

| 5-Methylnicotinamide | 12–15 |

| 6-Cyano-5-methylpyridine | 7–9 |

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-5-methylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-(Dimethylamino)-5-methylnicotinonitrile serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Oxidation: Can be oxidized to form corresponding oxides.

- Reduction: Can be reduced to yield amine derivatives.

- Substitution Reactions: Can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.

These reactions are crucial for developing new compounds with desired properties.

Biology

The compound is studied extensively in biological research due to its potential as a biochemical probe . Its ability to interact with specific biological targets makes it valuable for studying cellular processes and signaling pathways. Notable biological activities include:

- Anticancer Properties: In vitro studies suggest that derivatives of nicotinonitriles can induce apoptosis in cancer cell lines by activating caspase pathways.

- Neuroprotective Effects: The structural features indicate potential neuroprotective effects through modulation of neurotransmitter systems, beneficial in treating neurodegenerative diseases.

- Antimicrobial Activity: Preliminary investigations suggest possible antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases, including:

- Cancer

- Neurological Disorders

The compound's unique properties make it suitable for further research in drug development.

Industrial Applications

In the industrial sector, this compound is utilized in developing specialty chemicals and advanced materials. Its unique chemical properties render it suitable for applications in:

- Coatings

- Adhesives

- Electronic Materials

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. This compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyridine ring significantly alter physicochemical properties. Below is a comparison of key analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (NMe₂) in the target compound is a strong electron donor, enhancing nucleophilicity at adjacent positions. In contrast, nitro (NO₂) or chloro (Cl) groups in analogs like and are electron-withdrawing, reducing ring electron density and altering reaction pathways.

- Solubility Trends: Methyl and methoxy groups improve lipophilicity, whereas amino and nitrile groups enhance polarity. For example, 2-Amino-6-methylnicotinonitrile has moderate solubility in polar solvents, while nitro-substituted analogs may exhibit lower solubility due to increased molecular weight and polarity.

Biological Activity

6-(Dimethylamino)-5-methylnicotinonitrile is a pyridine derivative characterized by a dimethylamino group and a nitrile functional group attached to a methyl-substituted pyridine ring. Its molecular formula is C₁₁H₁₃N₃, and it has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and research findings.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microorganisms, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific biochemical pathways.

- Neuroprotective Effects : The structural similarities with nicotinic acid derivatives hint at possible neuroprotective benefits.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor by binding to the active sites of these targets, thereby altering signaling pathways and cellular responses. This interaction is crucial for its potential therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several key reactions, typically involving the following steps:

- Formation of the Pyridine Ring : Using suitable precursors to construct the pyridine framework.

- Introduction of the Dimethylamino Group : This can be achieved through N-methylation reactions.

- Nitrile Formation : The final step involves the introduction of the nitrile group, often via nucleophilic substitution methods.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-Methylnicotinic acid | Pyridine ring with carboxylic acid | Antimicrobial activity |

| 4-Dimethylaminobenzaldehyde | Aromatic ring with dimethylamino group | Used in organic synthesis |

| Nicotinamide | Amide derivative of nicotinic acid | Neuroprotective effects |

This table highlights how this compound's unique combination of functional groups contributes to its distinct biological activities and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study published in Scientific Reports explored various derivatives of nicotinic compounds, noting that modifications could enhance their bioactivity against specific cancer cell lines .

- Another investigation focused on the interactions of similar compounds with key biomarkers, revealing significant binding affinities that suggest potential for drug development targeting cardiovascular diseases .

- The MTT cell viability assay has been employed to assess cytotoxicity in RAW macrophage cells, demonstrating that certain concentrations of related compounds can significantly reduce cell viability, indicating potential therapeutic windows for further exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Dimethylamino)-5-methylnicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common route involves palladium-catalyzed cyanation of halogenated precursors (e.g., 5-bromo-3-methoxy-pyridin-2-amine) with zinc cyanide in N,N-dimethylformamide under inert atmospheres. Optimizing catalyst loading (e.g., 2–5 mol% Pd), temperature (80–120°C), and reaction time (12–24 hr) can achieve yields >70%. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

- Key Data : Typical solvents (DMF, THF), catalysts (Pd(PPh₃)₄), and characterization methods (¹H/¹³C NMR, HPLC purity >95%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use NIOSH/CEN-certified PPE: OV/AG/P99 respirators for inhalation risks, nitrile gloves, and full-body suits to prevent dermal exposure. Store in airtight containers at 2–8°C, away from moisture and incompatible materials (strong acids/oxidizers). Stability under these conditions exceeds 12 months .

- Key Data : Melting point: 99°C; acute toxicity (oral LD₅₀ >2000 mg/kg in rats); carcinogenic risk at >0.1% concentration for certain analogs .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (dimethylamino protons), δ 6.8–7.2 ppm (pyridine ring protons).

- FT-IR : Stretches at ~2220 cm⁻¹ (C≡N), ~1600 cm⁻¹ (C=N).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 162.1 (calculated for C₈H₁₁N₃).

Cross-validate with elemental analysis (C, H, N ±0.3%) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The dimethylamino group (-NMe₂) acts as an electron donor, activating the pyridine ring at the 2- and 4-positions. Computational studies (DFT/B3LYP) show reduced electron density at the cyano group, making it less reactive toward nucleophiles like amines. Contrast with analogs bearing electron-withdrawing groups (e.g., -NO₂), which enhance electrophilicity at the cyano site .

- Data Contradiction : Some studies report unexpected regioselectivity in substitution reactions, possibly due to steric hindrance from the methyl group. Resolve via kinetic isotope effect studies or X-ray crystallography of intermediates .

Q. What strategies can mitigate discrepancies in reported toxicity profiles of nicotinonitrile derivatives?

- Methodological Answer :

- In vitro assays : Compare Ames test (mutagenicity) and MTT assay (cytotoxicity) results across cell lines (e.g., HepG2 vs. HEK293).

- Dose normalization : Adjust for bioavailability differences using logP values (measured: ~1.5 for this compound).

- Meta-analysis : Cross-reference IARC/NTP classifications with structural analogs (e.g., 6-amino-5-nitropicolinonitrile, which shows higher carcinogenicity ).

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst screening : Test Pd/C, Pd(OAc)₂, and ligand systems (e.g., Xantphos) to reduce Pd leaching.

- Flow chemistry : Implement continuous reactors to enhance mixing and heat transfer, reducing side products like dehalogenated intermediates.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., 5-methylnicotinonitrile) and adjust stoichiometry of Zn(CN)₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.